![molecular formula C15H28ClN B14347821 1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride CAS No. 93074-62-5](/img/structure/B14347821.png)
1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[321]octane ring system fused with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride typically involves the construction of the bicyclo[32One common method involves the intramolecular cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: A simpler compound with a similar bicyclic structure.
Bicyclo[3.2.1]octan-3-one: Contains a ketone functional group, offering different reactivity.
Bicyclo[3.2.1]octane, 2,3-bis(methylene): Features additional methylene groups, altering its chemical properties.
Uniqueness
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties not found in simpler bicyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93074-62-5 |
|---|---|
Formule moléculaire |
C15H28ClN |
Poids moléculaire |
257.84 g/mol |
Nom IUPAC |
1'-butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-3-7-16-8-6-15(12-16)10-13-4-5-14(9-13)11-15;/h13-14H,2-12H2,1H3;1H |
Clé InChI |
SEAHBBRHCCIITJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC2(C1)CC3CCC(C3)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
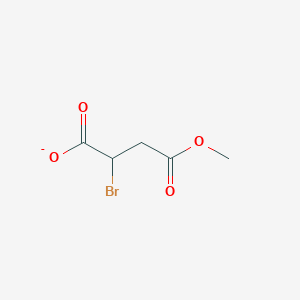
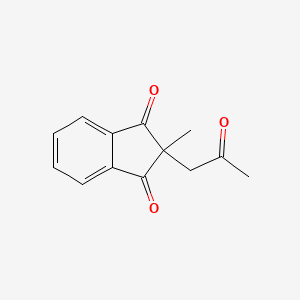
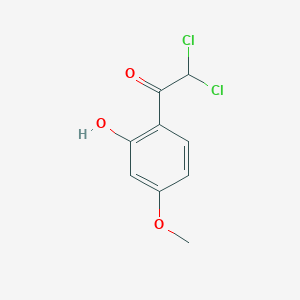
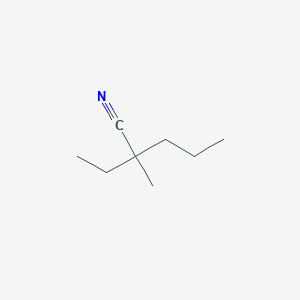


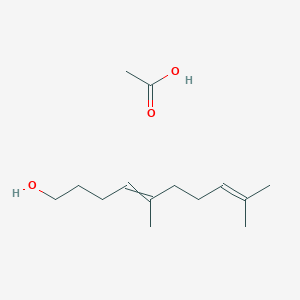
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

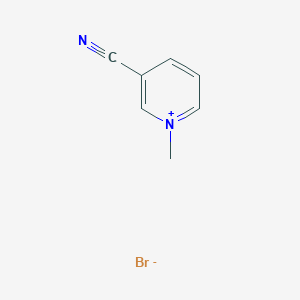
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
